N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of both chloro and nitro substituents on the phenyl ring, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinct structural features.
Preparation Methods
The synthesis of N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-chloroaniline to form 4-chloro-3-nitroaniline, followed by acylation with 2-methyl-3-nitrobenzoyl chloride. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the chloro group can undergo nucleophilic substitution, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity suggests it can interact with enzymes and other proteins involved in cellular processes .
Comparison with Similar Compounds
N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide can be compared with other nitroaniline derivatives, such as:
4-chloro-2-nitroaniline: Similar in structure but lacks the additional nitro and methyl groups, leading to different reactivity and applications.
N-(4-bromophenyl)-2-chloroacetamide: Contains a bromine atom instead of chlorine, which affects its chemical properties and biological activities.
N-(pyridin-4-yl)pyridin-4-amine: A different class of compounds with distinct applications in materials science and nonlinear optics.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H10ClN3O5 |
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Molecular Weight |
335.70 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C14H10ClN3O5/c1-8-10(3-2-4-12(8)17(20)21)14(19)16-9-5-6-11(15)13(7-9)18(22)23/h2-7H,1H3,(H,16,19) |
InChI Key |
HMBQCFKBWUAHNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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